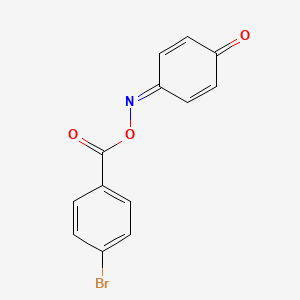![molecular formula C19H20N2O3 B2681198 N-(1-cyanocyclobutyl)-2-[(2-ethoxynaphthalen-1-yl)oxy]acetamide CAS No. 1795345-53-7](/img/structure/B2681198.png)
N-(1-cyanocyclobutyl)-2-[(2-ethoxynaphthalen-1-yl)oxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclobutyl)-2-[(2-ethoxynaphthalen-1-yl)oxy]acetamide, commonly known as CCNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCNA is a small molecule that exhibits a unique mechanism of action, making it a promising candidate for a variety of research applications.
作用機序
CCNA exhibits a unique mechanism of action that involves the inhibition of specific enzymes that are involved in various cellular processes. This mechanism of action makes CCNA a promising candidate for a variety of research applications, as it can be used to study the role of these enzymes in various biological processes.
Biochemical and Physiological Effects
CCNA has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of specific enzymes and the modulation of various cellular processes. These effects make CCNA a promising candidate for a variety of research applications, including those investigating the mechanisms of action of various drugs and those exploring the potential therapeutic applications of CCNA itself.
実験室実験の利点と制限
CCNA offers several advantages for use in lab experiments, including its unique mechanism of action and its ability to selectively inhibit specific enzymes. However, there are also some limitations to the use of CCNA in lab experiments, including its complex synthesis method and the need for specialized equipment and techniques.
将来の方向性
There are several potential future directions for research involving CCNA. One potential direction is the exploration of the therapeutic potential of CCNA itself, including its potential as a treatment for various diseases and conditions. Another potential direction is the use of CCNA as a tool for studying the mechanisms of action of various drugs and enzymes. Additionally, further research could be conducted to optimize the synthesis method for CCNA, making it more accessible for use in a wider range of research applications.
Conclusion
In conclusion, CCNA is a promising candidate for a variety of scientific research applications. Its unique mechanism of action and range of biochemical and physiological effects make it a valuable tool for investigating the role of specific enzymes in various biological processes. While there are some limitations to the use of CCNA in lab experiments, its potential for use in a wide range of research applications makes it a valuable asset for the scientific community.
合成法
CCNA can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method typically involves the use of specialized equipment and techniques, making it a complex process that requires a high degree of expertise.
科学的研究の応用
CCNA has been widely studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications. CCNA has been used in a variety of research studies, including those investigating the mechanisms of action of various drugs, as well as those exploring the potential therapeutic applications of CCNA itself.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(2-ethoxynaphthalen-1-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-23-16-9-8-14-6-3-4-7-15(14)18(16)24-12-17(22)21-19(13-20)10-5-11-19/h3-4,6-9H,2,5,10-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDBQUKRBAOVKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)OCC(=O)NC3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-2-[(2-ethoxynaphthalen-1-yl)oxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




methanone](/img/structure/B2681120.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(pyridin-2-ylmethyl)azetidin-3-amine](/img/structure/B2681124.png)
![3-methyl-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]butanoic acid](/img/structure/B2681127.png)
![8-(2-hydroxyethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681129.png)





![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2681136.png)